
1-Aminopropan-1-ol--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopropan-1-ol–hydrogen bromide (1/1) is an organic compound that consists of a 1-aminopropan-1-ol molecule combined with hydrogen bromide in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).
Industrial Production Methods
On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Aminopropan-1-ol–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Aminopropan-1-ol–hydrogen bromide (1/1) can be compared with similar compounds such as:
2-Aminopropan-1-ol: Similar structure but with the amino group on the second carbon.
1-Aminopropan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Aminopropan-1-ol: Similar structure but with the amino group on the third carbon.
Uniqueness
1-Aminopropan-1-ol–hydrogen bromide (1/1) is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon, along with the presence of hydrogen bromide. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
646517-94-4 |
|---|---|
Molekularformel |
C3H10BrNO |
Molekulargewicht |
156.02 g/mol |
IUPAC-Name |
1-aminopropan-1-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H |
InChI-Schlüssel |
PHRKCXVSQZYAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


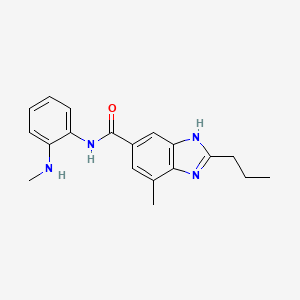
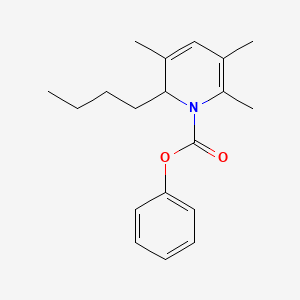
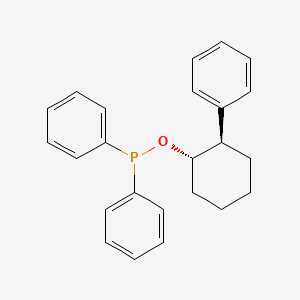
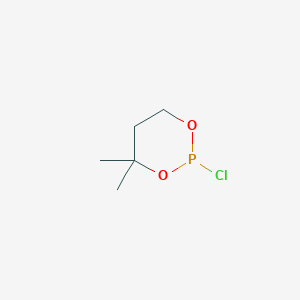

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
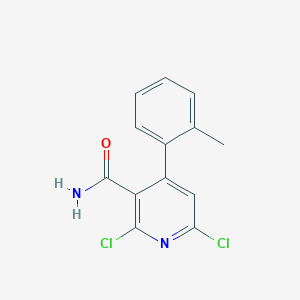
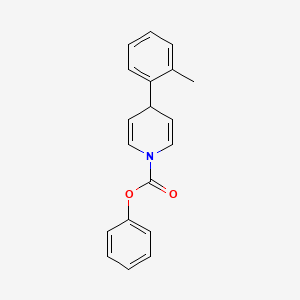
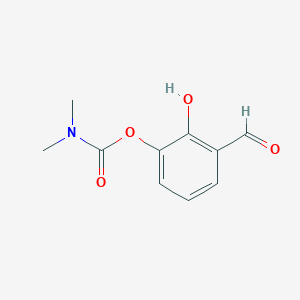
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
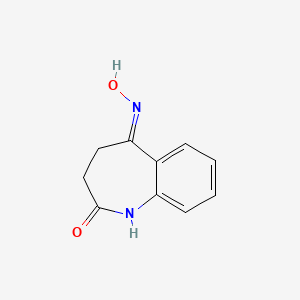
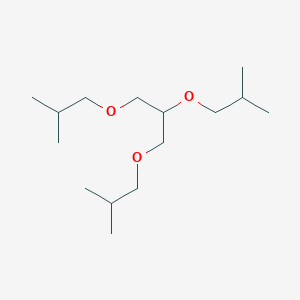
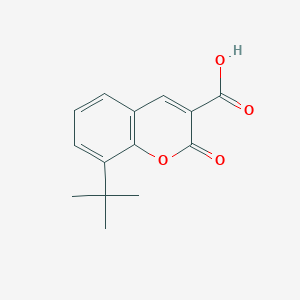
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
